sodium;nonane-1-sulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of guanine nucleotide-binding protein, gamma-transducing activity polypeptide 1 involves the isolation of a cDNA clone for the gamma subunit of bovine transducin. This process was first reported by Hurley et al. in 1984. The DNA sequence of GNGT1 was later reported by Scherer et al. in 1996, who screened a human genomic phage library using a human PCR product based on a partial human sequence .

Industrial Production Methods

Industrial production methods for GNGT1 are not well-documented in the literature. the general approach involves recombinant DNA technology, where the gene encoding the protein is inserted into a suitable expression vector, which is then introduced into a host cell for protein production.

Análisis De Reacciones Químicas

Types of Reactions

Guanine nucleotide-binding protein, gamma-transducing activity polypeptide 1 undergoes posttranslational modifications such as farnesylation or geranylgeranylation. These modifications are crucial for its function in light signaling in rod cells .

Common Reagents and Conditions

The farnesylation of the gamma subunit of retinal transducin is essential for light signaling in rod cells. This modification requires specific enzymes and conditions that facilitate the attachment of a farnesyl group to the protein .

Major Products Formed

The major products formed from these reactions are the farnesylated or geranylgeranylated forms of the gamma subunit, which are essential for the proper functioning of the protein in phototransduction .

Aplicaciones Científicas De Investigación

Guanine nucleotide-binding protein, gamma-transducing activity polypeptide 1 has several scientific research applications:

Chemistry: It is used to study the mechanisms of G protein-coupled receptor (GPCR) signaling pathways.

Biology: It plays a crucial role in understanding the molecular mechanisms of vision and phototransduction.

Medicine: Research on GNGT1 can provide insights into visual disorders and potential therapeutic targets for treating such conditions.

Industry: The protein can be used in the development of biosensors and other biotechnological applications.

Mecanismo De Acción

The mechanism of action of guanine nucleotide-binding protein, gamma-transducing activity polypeptide 1 involves its role in the phototransduction pathway. The protein is part of the G protein complex that mediates the activation of cyclic guanosine monophosphate (GMP)-specific phosphodiesterase by rhodopsin. This process is essential for converting light signals into electrical signals in the retina .

Comparación Con Compuestos Similares

Similar Compounds

Guanine nucleotide-binding protein, beta subunit: This protein is also part of the G protein complex and plays a role in phototransduction.

Guanine nucleotide-binding protein, alpha subunit: This subunit shows greater diversity and confers functional specificity to the G protein.

Uniqueness

The gamma subunit of transducin is unique due to its specific posttranslational modifications, such as farnesylation, which are essential for its role in light signaling. This specificity distinguishes it from other G protein subunits and highlights its importance in visual sensitivity regulation .

Propiedades

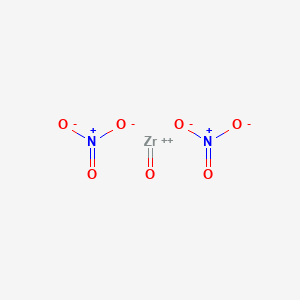

IUPAC Name |

sodium;nonane-1-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O3S.Na/c1-2-3-4-5-6-7-8-9-13(10,11)12;/h2-9H2,1H3,(H,10,11,12);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUYRDULZOKULPK-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

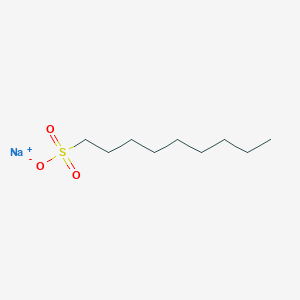

Canonical SMILES |

CCCCCCCCCS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NaO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate;hydrate](/img/structure/B7801310.png)

![(2S)-6-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B7801318.png)

![sodium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B7801319.png)

![3-(2-Methylbenzo[e][1,3]benzothiazol-1-ium-1-yl)propane-1-sulfonic acid;hydroxide](/img/structure/B7801343.png)